13-(difluoromethyl)-4-[1-[3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
13-(difluoromethyl)-4-[1-[3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound characterized by its unique tetracyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(difluoromethyl)-4-[1-[3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of difluoromethyl groups through nucleophilic substitution reactions. The tetracyclic core is constructed via cyclization reactions, often under high-temperature conditions and in the presence of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The difluoromethyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring or other functional groups, leading to the formation of different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
The compound’s medicinal applications are explored in the context of its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups and pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 13-(trifluoromethyl)-4-[1-[3-(trifluoromethyl)-5-methylpyrazol-1-yl]ethyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- 13-(chloromethyl)-4-[1-[3-(chloromethyl)-5-methylpyrazol-1-yl]ethyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Uniqueness
The uniqueness of 13-(difluoromethyl)-4-[1-[3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene lies in its specific combination of functional groups and tetracyclic structure. The presence of difluoromethyl groups enhances its chemical stability and reactivity, distinguishing it from similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H15F4N7S |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
13-(difluoromethyl)-4-[1-[3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C19H15F4N7S/c1-7-4-10(15(20)21)25-19-12(7)13-14(31-19)18-26-17(28-29(18)6-24-13)9(3)30-8(2)5-11(27-30)16(22)23/h4-6,9,15-16H,1-3H3 |
InChI Key |
XWPPEGHHWSIZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C(C)N5C(=CC(=N5)C(F)F)C)C(F)F |
Origin of Product |
United States |
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